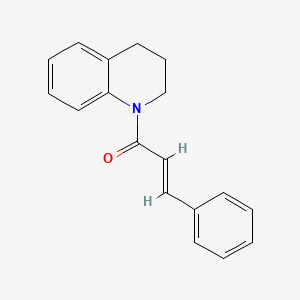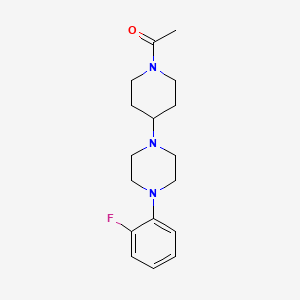![molecular formula C22H29N5O2 B5630842 9-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5630842.png)
9-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, including compounds similar to the one , often involves intramolecular spirocyclization of 4-substituted pyridines. This process can be efficiently achieved through the in-situ activation of the pyridine ring followed by the intramolecular addition of an attached β-dicarbonyl nucleophile, facilitated by titanium isopropoxide (Parameswarappa & Pigge, 2011). Additionally, the synthetic pathways developed for symmetrical or unsymmetrical derivatives of diazaspiro[5.5]undecane demonstrate the versatility of the synthesis methods available for these compounds (Rice, Grogan, & Freed, 1964).
Molecular Structure Analysis
The crystal structure analysis of diazaspiro[5.5]undecane derivatives offers insights into their complex molecular architecture. For instance, the crystal structure of a related compound, 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane, reveals a one-dimensional supramolecular chain formed through intermolecular hydrogen bonds, highlighting the intricate molecular interactions and network structure characteristic of these compounds (Zhu, 2011).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives undergo a range of chemical reactions, contributing to their diverse chemical properties. For example, the reaction of diazaspiro[5.5]undecane derivatives with reactive methylene compounds can yield condensed 1,2,4-triazine derivatives, demonstrating the compound's reactivity and utility in synthesizing heterocyclic systems (Kočevar, Stanovnik, & Tislér, 1978).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, such as melting points, solubility, and crystal structure, are crucial for their practical applications. The detailed crystal structure of 5,6-dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl) -2,4-dioxo-1,5-dioxaspiro[5.5]undecane hydrate provides valuable information about the compound's stability and interactions within a crystal lattice (Zeng, Wang, & Zhang, 2021).
Chemical Properties Analysis
The chemical properties of diazaspiro[5.5]undecane derivatives, including reactivity, stability, and interactions with other chemical species, are essential for understanding their potential applications. The regioselective synthesis of diazaspiro[4.4]nona-and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives showcases the compound's versatility and the possibility of tailoring its chemical properties for specific applications (Farag, Elkholy, & Ali, 2008).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
9-[3-(4-methylpyrazol-1-yl)propanoyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-18-14-24-27(15-18)11-5-21(29)25-12-7-22(8-13-25)6-2-20(28)26(17-22)16-19-3-9-23-10-4-19/h3-4,9-10,14-15H,2,5-8,11-13,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLVPVFCXXKGIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCC(=O)N2CCC3(CCC(=O)N(C3)CC4=CC=NC=C4)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(dimethylamino)phenyl]-2-methyl-5-phenyl-3-furamide](/img/structure/B5630764.png)
![7-(2,3-dimethoxybenzyl)-2-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5630771.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(4-methoxy-2-pyrimidinyl)-3-pyrrolidinyl]-2-methoxy-2-methylpropanamide hydrochloride](/img/structure/B5630772.png)


![1-(4-ethyl-5-{1-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5630797.png)

![N'-{(3S*,4R*)-1-[(3,5-difluoro-2-pyridinyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5630815.png)
![5-{2-[(tert-butylamino)sulfonyl]phenyl}-N,N-dimethylthiophene-2-carboxamide](/img/structure/B5630823.png)
![N-{3-[(diethylamino)methyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-4-methoxybenzamide oxalate](/img/structure/B5630827.png)
![2-[4-(4-biphenylylmethyl)-1-piperazinyl]ethanol](/img/structure/B5630833.png)

![N-[(5-{[2-(ethylamino)pyrimidin-5-yl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B5630852.png)